1-Methyl-4-(piperidin-4-yl)piperazine is a chemical compound classified under piperazine derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure that includes both piperidine and piperazine rings, making it a significant subject of study in medicinal chemistry.
The compound is identified by the Chemical Abstracts Service number 53617-36-0 and has been the focus of various synthetic and pharmacological studies due to its potential therapeutic applications. It can be sourced from chemical suppliers or synthesized in laboratory settings.
1-Methyl-4-(piperidin-4-yl)piperazine belongs to the class of piperazine derivatives. Piperazines are cyclic compounds that contain two nitrogen atoms in a six-membered ring. The presence of additional functional groups, such as the methyl and piperidinyl groups in this compound, enhances its chemical reactivity and biological properties.
The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine can be achieved through several methods, primarily involving the reaction of piperidine derivatives with various electrophiles. One common approach involves the reaction of 1-methylpiperazine with a suitable piperidine derivative under controlled conditions.
One specific synthesis method involves using potassium carbonate as a base in dimethyl sulfoxide at elevated temperatures (80°C) for extended periods (15 hours). The reaction typically yields high purity products, often exceeding 90% yield, which is indicative of the efficiency of this synthetic route .
The following general reaction scheme outlines the synthesis:
The InChI Key for this compound is MRYYJGQKVGZGSB-UHFFFAOYSA-N, which provides a unique identifier for database searches and chemical information retrieval.
1-Methyl-4-(piperidin-4-yl)piperazine participates in various chemical reactions typical for piperazine derivatives, including nucleophilic substitutions and condensation reactions. These reactions are often facilitated by its basic nature due to the presence of nitrogen atoms.
For instance, one reaction involves the coupling of 1-methyl-4-(piperidin-4-yl)piperazine with electrophilic aromatic compounds such as halogenated nitrobenzenes. This process may require catalytic hydrogenation to achieve desired products with high selectivity .
The mechanism of action for 1-Methyl-4-(piperidin-4-yl)piperazine largely depends on its interaction with biological targets, particularly receptors in the central nervous system. As a piperazine derivative, it may function as a ligand for various neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
Studies have shown that compounds containing similar structures exhibit affinity for serotonin and dopamine receptors, suggesting that 1-Methyl-4-(piperidin-4-yl)piperazine might also engage these pathways . Further pharmacological profiling would be essential to elucidate its exact mechanism.
1-Methyl-4-(piperidin-4-yl)piperazine is typically encountered as a colorless to pale yellow liquid or solid depending on its purity and form. Its boiling point is not well-defined but is expected to be influenced by its molecular weight and structure.
The compound exhibits basic properties due to the nitrogen atoms within its structure, allowing it to participate in protonation reactions under acidic conditions. It is soluble in polar solvents like dimethyl sulfoxide and ethanol, which facilitates its use in synthetic reactions .
1-Methyl-4-(piperidin-4-yl)piperazine has potential applications in drug development, particularly as a precursor or intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural features may provide insights into designing more effective ligands for receptor modulation.
Additionally, ongoing research into piperazine derivatives continues to explore their roles in anti-cancer therapies, anxiolytics, and other therapeutic areas due to their diverse pharmacological profiles .
1-Methyl-4-(piperidin-4-yl)piperazine (CAS 53617-36-0) represents a privileged structural motif in medicinal chemistry, featuring a piperidine ring connected to a N-methylpiperazine moiety through a carbon-nitrogen bond. This diamino scaffold contributes significantly to the pharmacokinetic optimization of drug candidates through modulation of basicity, water solubility, and conformational properties [1] [8]. The molecule's commercial availability (e.g., Ambeed, Sigma-Aldrich) underscores its importance as a building block, yet its efficient laboratory synthesis remains essential for customized derivative development [4] [5].
N-Alkylation stands as the most direct and scalable approach for constructing the pivotal C-N bond between the piperidine and piperazine rings. This typically involves the nucleophilic displacement of a leaving group (X) on 1-methylpiperazine by 4-substituted piperidine derivatives:
General Reaction:1-Methylpiperazine + 4-X-Piperidine → 1-Methyl-4-(piperidin-4-yl)piperazine (where X = Cl, Br, OTs, or activated OH)
A patented approach exemplifies this strategy using 4-(chloromethyl)benzonitrile analogs, reacting with 1-methylpiperazine under alkaline conditions (K₂CO₃, NaOH) in toluene at reflux. Key process innovations include:
Table 1: N-Alkylation Optimization Parameters for Piperazine-Piperidine Coupling
Leaving Group (X) | Base/Catalyst | Solvent | Temperature | Yield Range |
---|---|---|---|---|
Chloride | K₂CO₃ | Toluene | Reflux (110°C) | 75-82% |
Bromide | KOH/PTC | Xylene | 120°C | 85-90% |
Mesylate | NaOH | Heptane | 80°C | 70-78% |
Hydroxy (via DEAD) | PPh₃/DIAD | THF | 0°C to RT | 60-68% |
Alternative activation methods include the Mitsunobu reaction for alcohol derivatives, though this is less atom-economical. Recent advances focus on continuous-flow N-alkylation to enhance safety profile and throughput, particularly for large-scale production required in kinase inhibitor manufacturing [1] .
Metal-catalyzed C-N bond formation offers a complementary route, especially valuable when traditional SN₂ reactions face steric or electronic limitations. The Buchwald-Hartwig amination has been adapted for constructing similar piperazine-containing scaffolds in FDA-approved drugs:
Table 2: Metal-Catalyzed Approaches for Piperazine Functionalization
Reaction Type | Catalyst System | Ligand | Base | Compatible Substrates |
---|---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃ (0.5-2 mol%) | XPhos or DavePhos | Cs₂CO₃ | Aryl/heteroaryl halides |
Ullmann-Goldberg | CuI (10 mol%) | DMEDA | K₃PO₄ | Activated aryl chlorides |
Chan-Lam | Cu(OAc)₂ | None | Pyridine | Boronic acids |
Critical considerations for 1-methyl-4-(piperidin-4-yl)piperazine synthesis include:
Electron-deficient heteroarenes undergo efficient SNAr with piperazine nucleophiles, though this is more applicable to precursor synthesis than the target molecule itself. Key principles include:
A notable example involves the synthesis of gilteritinib intermediates, where 1-methyl-4-(piperidin-4-yl)piperazine displaces fluorinated heterocycles. Computational studies indicate the secondary piperazine nitrogen exhibits approximately 15 kJ/mol greater nucleophilicity versus the piperidine nitrogen, enabling selective functionalization without exhaustive protection [1] [2].
1-Methyl-4-(piperidin-4-yl)piperazine serves as a key structural element in several therapeutic agents, enabling precise spatial orientation of pharmacophores. Notable implementations include:
A strategic advantage lies in the scaffold's conformational flexibility:
Orthogonal protection is essential for regioselective manipulation of the diamino scaffold. Key protection/deprotection systems include:
Table 3: Orthogonal Protection Schemes for 1-Methyl-4-(piperidin-4-yl)piperazine Derivatives
Protection Site | Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility |
---|---|---|---|---|
Piperidine N | Boc | Boc₂O, DMAP | TFA/DCM (1:1), 0-25°C, 1h | Stable to nucleophiles, bases |
Piperidine N | Cbz | Cbz-Cl, Na₂CO₃ | H₂/Pd-C, MeOH, 25°C, 12h | Acid-stable |
Piperazine N (N⁴) | Fmoc | Fmoc-OSu, DIEA | Piperidine/DMF (1:4), 25°C, 10min | Acid-stable |
Piperazine N (N¹) | Alloc | Alloc-Cl, K₂CO₃ | Pd(PPh₃)₄/PhSiH₃, THF | Orthogonal to Boc/Cbz/Fmoc |
Innovative applications in solid-phase synthesis:
The development of acid-stable but base-labile groups (e.g., Fmoc) enables fully orthogonal protection schemes essential for synthesizing complex derivatives bearing multiple functional handles for conjugation or further elaboration. This protecting group strategy has proven essential in the synthesis of antibody-drug conjugates (ADCs) containing this scaffold [3] [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8